1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c1-6-11(12(17)18)14-15-16(6)8-4-7(13)9(19-2)5-10(8)20-3/h4-5H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFFCKWLAMFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring, which is a crucial component in many bioactive molecules. The presence of the chloro and methoxy groups enhances its biological activity by influencing its interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 0.12 µg/mL |
| Triazole B | S. aureus | 0.25 µg/mL |
| Triazole C | P. aeruginosa | 0.50 µg/mL |
Note: Values are indicative of the compound's potency against specific pathogens .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Studies indicate that derivatives of triazoles show effectiveness against Candida species and Aspergillus species.
Case Study: Antifungal Activity Against Candida albicans
In a controlled study, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth with an MIC of 0.15 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Inhibition of signaling pathways |
IC50 values indicate the concentration required for 50% inhibition of cell growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Antifungal Mechanism : It interferes with ergosterol biosynthesis in fungi.
- Anticancer Mechanism : The compound may modulate signaling pathways related to cell survival and proliferation, leading to apoptosis .
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The aryl group at position 1 significantly influences physicochemical and biological properties. Key comparisons include:
- Electron-Withdrawing vs. Methoxy (OCH₃) groups increase electron density, affecting solubility and tautomerism .
- Positional Effects : Para-substituted analogs (e.g., 4-fluorophenyl) exhibit different packing in crystal structures compared to ortho/meta-substituted derivatives, influencing intermolecular interactions .
Tautomerism and Stability
The target compound’s 1,2,3-triazole-4-carboxylic acid core can exhibit ring-chain tautomerism. For example:
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (carboxylic acid) in solution, with ~20% as a cyclic hemiacetal tautomer. Heating induces decarboxylation, a behavior common to this structural class .
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid forms stable coordination complexes with metals (e.g., Co, Cu), highlighting the carboxylic acid’s role in metal binding .
Analytical Techniques
- X-ray Crystallography : Used to resolve tautomeric states and intermolecular interactions (e.g., hydrogen bonding in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid complexes) .
- NMR Spectroscopy : Distinguishes tautomeric forms (e.g., 20% cyclic hemiacetal in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
